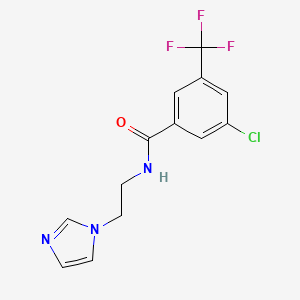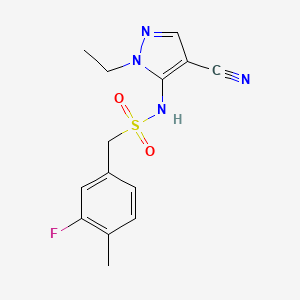
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme HIF-1α, which plays a crucial role in the regulation of cellular responses to hypoxia.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the inhibition of the hydroxylation of HIF-1α by the enzyme prolyl hydroxylase domain-containing protein 2 (PHD2). Inhibition of PHD2 leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the expression of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide have been extensively studied. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to decrease angiogenesis, cell proliferation, and metastasis in cancer cells. It also has a protective effect on the heart during ischemia-reperfusion injury and reduces brain damage in stroke.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide in lab experiments include its potency and specificity as an inhibitor of HIF-1α. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
For the use of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide include its application in the treatment of other diseases such as pulmonary hypertension, chronic obstructive pulmonary disease, and diabetic retinopathy. It can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to optimize its pharmacokinetic properties and reduce its cost of synthesis.
Synthesis Methods
The synthesis of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with 2-imidazol-1-ylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain a white solid.
Scientific Research Applications
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been extensively used in scientific research as a potent inhibitor of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular responses to hypoxia. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to have therapeutic potential in various diseases such as cancer, ischemic heart disease, and stroke.
properties
IUPAC Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c14-11-6-9(5-10(7-11)13(15,16)17)12(21)19-2-4-20-3-1-18-8-20/h1,3,5-8H,2,4H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFORMVBXNBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(dimethylamino)methyl]-N-[1-(4-ethylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633282.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)

![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)
![1-[[1-(1-Benzofuran-3-ylmethyl)pyrrolidin-2-yl]methyl]imidazole](/img/structure/B7633332.png)
![N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B7633334.png)
![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)